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Compound of Interest

Compound Name:
S-Hexadecyl

methanethiosulfonate

Cat. No.: B014328 Get Quote

For researchers, scientists, and drug development professionals, confirming the covalent

modification of a target protein is a critical step in validating the mechanism of action of novel

therapeutics and chemical probes. S-Hexadecyl methanethiosulfonate (C16-MTS) is a thiol-

reactive compound that has been utilized for such purposes, particularly in the study of protein

S-palmitoylation and the modification of cysteine residues within hydrophobic environments.

This guide provides an objective comparison of C16-MTS with other common thiol-reactive

probes, supported by experimental data and detailed protocols.

Comparison of Thiol-Reactive Probes
The selection of a suitable thiol-reactive probe is contingent on several factors, including its

reactivity, specificity, cell permeability, and the nature of the intended application. Below is a

comparison of C16-MTS with other widely used classes of thiol-reactive reagents.
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Feature

S-Hexadecyl
methanethiosu
lfonate (C16-
MTS)

Maleimides
(e.g., N-
Ethylmaleimid
e)

Iodoacetamide
s (e.g.,
Iodoacetamide
)

Click
Chemistry
Probes (e.g.,
Alkyne-
functionalized
probes)

Reaction

Mechanism

Forms a disulfide

bond with

cysteine thiols.[1]

Michael addition

to cysteine thiols,

forming a stable

thioether bond.

SN2 reaction

with cysteine

thiols, forming a

stable thioether

bond.[2]

Copper-

catalyzed or

strain-promoted

azide-alkyne

cycloaddition.[3]

[4]

Reversibility

Reversible with

reducing agents

like DTT.[2]

Irreversible. Irreversible.[2] Irreversible.

Specificity
Highly specific

for thiols.[5][6]

Generally thiol-

specific, but can

react with other

nucleophiles at

high pH.

Generally thiol-

specific, but can

react with other

nucleophiles.[7]

Highly specific

and bio-

orthogonal,

reacting only with

the

corresponding

azide or alkyne

partner.[8]

Cell Permeability

High, due to the

long alkyl chain,

facilitating

membrane

transport.

Variable,

depending on the

specific

maleimide

derivative.

Generally cell-

permeable.

Dependent on

the specific

probe structure.

Reaction Rate Generally fast. Fast.
Slower than

maleimides.

Very fast,

especially strain-

promoted

variants.[3][4]

Potential Off-

Target Effects

Can potentially

form disulfide

Can react with

other

Can alkylate

other

Minimal off-target

reactions due to
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bonds with other

accessible thiols.

[1]

nucleophilic

residues,

especially at

higher pH.[9]

nucleophilic

residues like

methionine,

histidine, and

lysine.[7][10]

the bio-

orthogonal

nature of the

reaction.[8]

Ideal

Applications

Probing lipid-

modified

proteins,

studying S-

palmitoylation,

targeting

cysteines in

hydrophobic

pockets.[4][11]

General protein

labeling, activity-

based protein

profiling (ABPP).

General protein

labeling, peptide

mapping.

Site-specific

protein labeling,

in vivo imaging,

and pull-down

experiments.[3]

[4]

Experimental Protocols
Protocol 1: Labeling of Target Proteins in Live Cells with
S-Hexadecyl methanethiosulfonate (C16-MTS)
This protocol describes the general steps for labeling a target protein in live cells with C16-MTS

to confirm covalent modification.

Materials:

S-Hexadecyl methanethiosulfonate (C16-MTS)

Cell culture medium

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer)

Protease and phosphatase inhibitors

DMSO (for dissolving C16-MTS)
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Procedure:

Cell Culture: Culture the cells expressing the target protein to the desired confluency.

Preparation of C16-MTS Stock Solution: Dissolve C16-MTS in DMSO to prepare a stock

solution (e.g., 10 mM).

Cell Treatment: Dilute the C16-MTS stock solution in pre-warmed cell culture medium to the

desired final concentration (e.g., 10-100 µM). Remove the old medium from the cells and

replace it with the C16-MTS-containing medium.

Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2

incubator.

Cell Lysis: After incubation, wash the cells with cold PBS to remove excess C16-MTS. Lyse

the cells with cold lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysate using a

standard protein assay (e.g., BCA assay).

Sample Preparation for Downstream Analysis: The cell lysate is now ready for downstream

analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to confirm the

covalent modification of the target protein.

Protocol 2: Mass Spectrometry Analysis to Confirm
Covalent Modification
This protocol outlines the general workflow for identifying the C16-MTS modified peptide from a

protein of interest using mass spectrometry.

Materials:

C16-MTS labeled protein sample (from Protocol 1)

SDS-PAGE gel and running buffer

Coomassie stain or silver stain
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In-gel digestion kit (containing trypsin)

LC-MS/MS system

Procedure:

Protein Separation: Separate the proteins in the cell lysate by SDS-PAGE.

Protein Visualization: Stain the gel with Coomassie or silver stain to visualize the protein

bands.

In-Gel Digestion: Excise the protein band corresponding to the target protein. Perform in-gel

digestion with trypsin to generate peptides.

Peptide Extraction: Extract the peptides from the gel slices.

LC-MS/MS Analysis: Analyze the extracted peptides using an LC-MS/MS system. The mass

spectrometer will fragment the peptides and generate MS/MS spectra.

Data Analysis: Search the MS/MS data against a protein database using a search engine

(e.g., Mascot, Sequest). Specify the potential modification of cysteine residues with a

hexadecyl methanethiosulfonate group (mass shift of +303.2 Da). The identification of a

peptide with this specific mass shift on a cysteine residue confirms the covalent modification.

Visualizations
Caption: Experimental workflow for confirming covalent modification.

Caption: EGFR signaling pathway and covalent inhibition.

Conclusion
S-Hexadecyl methanethiosulfonate is a valuable tool for confirming the covalent modification

of target proteins, particularly those with cysteine residues in hydrophobic environments or

those that are S-palmitoylated. Its high cell permeability and specific reactivity with thiols make

it a suitable probe for cellular studies. However, for applications requiring irreversible labeling or

higher specificity to avoid disulfide exchange, alternatives such as maleimides or click

chemistry probes may be more appropriate. The choice of the labeling reagent should be
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carefully considered based on the specific experimental goals and the nature of the target

protein. The combination of cell-based labeling with robust mass spectrometry analysis

provides a powerful approach to definitively confirm covalent modification and elucidate the

mechanism of action of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b014328#confirming-covalent-
modification-of-target-proteins-by-s-hexadecyl-methanethiosulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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